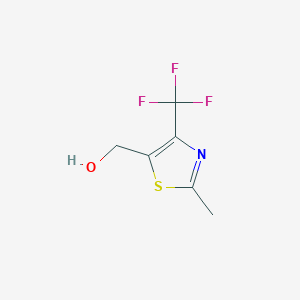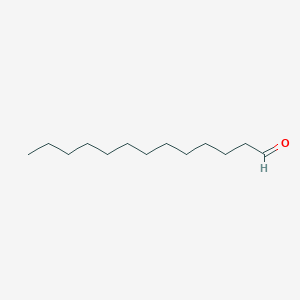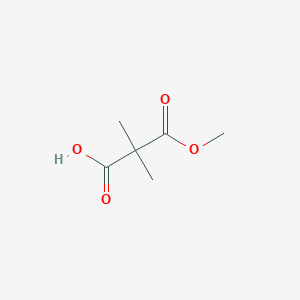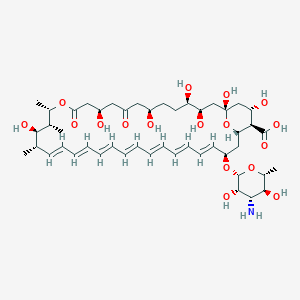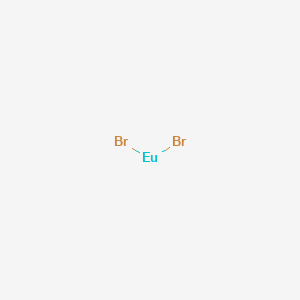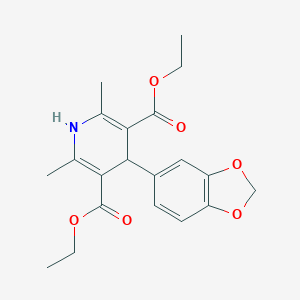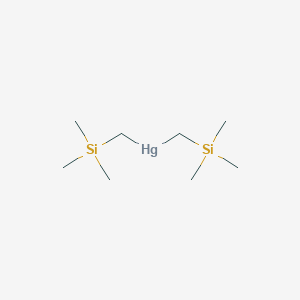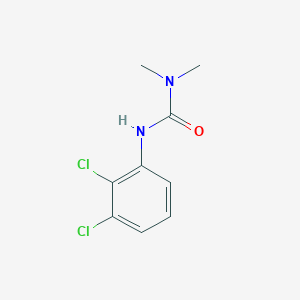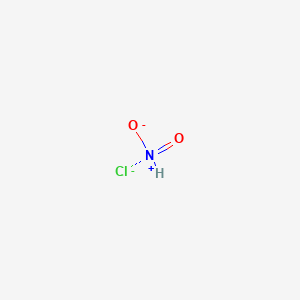
Nitryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nitryl chloride is a nitro compound in which the nitrogen of the nitro group is bonded to a chlorine. It is used as a nitrating and chlorinating agent in organic synthesis. It has a role as an oxidising agent, an apoptosis inducer and a reagent. It is a nitro compound and a chlorine molecular entity.
Scientific Research Applications
Atmospheric Chemistry and Pollution
Nitryl chloride (ClNO2) plays a significant role in atmospheric chemistry, particularly in polluted environments. Studies have demonstrated its presence in high concentrations in various regions, impacting local air quality and photochemistry. For instance, in the polluted subtropical marine boundary layer, this compound can affect the photochemistry of oxidants off the southwestern US coast and near Houston, Texas (Osthoff et al., 2008). Additionally, in northern China, it significantly influences ozone production in polluted regions (Tham et al., 2016).
DNA Damage and Protection
This compound, formed by the reaction of hypochlorous acid with nitrite, has been implicated in nitrative damage of biomolecules, a process associated with carcinogenesis. However, certain biological and dietary antioxidants can inhibit DNA nitration induced by this compound, with compounds like dihydrolipoic acid being particularly effective (Chen et al., 2003).
Impact on Regional Photochemistry
This compound's role in altering regional photochemistry is also noteworthy. Studies conducted in the Seoul metropolitan area during the KORUS-AQ 2016 field campaign revealed that ClNO2 can elevate net chemical production rates of ozone by approximately 25% in the morning (Jeong et al., 2018). This indicates that ClNO2 is a significant factor in the regional atmospheric chemical processes.
Laboratory Studies
Laboratory studies have furthered our understanding of this compound's formation and behavior. Research focusing on the reaction of dinitrogen pentoxide with chloride‐containing substrates has provided insights into the efficiencies of this compound formation under atmospheric conditions (Roberts et al., 2009).
Properties
CAS No. |
13444-90-1 |
|---|---|
Molecular Formula |
NO2Cl ClHNO2- |
Molecular Weight |
82.47 g/mol |
IUPAC Name |
oxido(oxo)azanium;chloride |
InChI |
InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1 |
InChI Key |
HSSFHZJIMRUXDM-UHFFFAOYSA-M |
SMILES |
[NH+](=O)[O-].[Cl-] |
Canonical SMILES |
[NH+](=O)[O-].[Cl-] |
Synonyms |
(NO2)Cl nitryl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


